molecular formula C21H21P B155546 Tri-o-tolylphosphine CAS No. 6163-58-2

Tri-o-tolylphosphine

Cat. No. B155546
CAS RN: 6163-58-2
M. Wt: 304.4 g/mol
InChI Key: COIOYMYWGDAQPM-UHFFFAOYSA-N
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Description

Tri-o-tolylphosphine is a triarylphosphine where the aryl groups are ortho-methyl-substituted phenyl groups. It is a ligand that can coordinate to metal centers in various complexes, influencing the properties and reactivity of these complexes. The steric and electronic properties of tri-o-tolylphosphine make it a subject of interest in coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of tri-o-tolylphosphine complexes can be achieved through reactions with metal precursors. For instance, the reaction of tri-o-tolylphosphine with bis(trifluoroacetylacetonato)palladium(II) leads to the formation of a complex where the phosphine ligand coordinates to the palladium center . Similarly, tri-o-tolylphosphine reacts with azobenzene and bis(1,5-cyclooctadiene)nickel(0) to form a nickel(0) complex with a unique structure . These syntheses demonstrate the ability of tri-o-tolylphosphine to form stable complexes with transition metals.

Molecular Structure Analysis

The molecular structure of tri-o-tolylphosphine complexes has been elucidated using X-ray crystallography. For example, the structure of a nickel(0) complex with tri-o-tolylphosphine was determined, revealing a trigonal coordination geometry around the nickel atom . The steric demands of the ortho-methyl groups on the phosphine ligand can influence the overall geometry and nuclearity of metal complexes, as seen in the formation of a cubane structure with copper(I) iodide and tri-p-tolylphosphine, and a dimeric structure with tri-o-tolylphosphine .

Chemical Reactions Analysis

Tri-o-tolylphosphine participates in various chemical reactions due to its ability to act as a ligand and influence the reactivity of metal centers. It has been used in the synthesis of palladium(aryl)bromide dimer complexes, which are relevant to cross-coupling reactions . Additionally, tri-o-tolylphosphine can be involved in the photolysis of copper(I) complexes, leading to the formation of mononuclear complexes with heterocyclic thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of tri-o-tolylphosphine complexes are closely related to the ligand's electronic and steric characteristics. The equilibrium constants and rate constants of reactions involving these complexes can vary significantly with the solvent, as observed in the reaction between bis(trifluoroacetylacetonato)palladium(II) and tri-o-tolylphosphine . The steric effects of the ligand also play a crucial role in determining the structure and reactivity of the complexes, as seen in the different structures formed with copper(I) iodide .

Scientific Research Applications

Catalysis in Chemical Reactions

  • Catalytic Activity in Suzuki Reactions : Tri-p-tolylphosphine has been identified as an efficient catalyst in the Suzuki reaction, which is a type of cross-coupling reaction significant in organic synthesis (Xu et al., 2011).
  • Hydrogenation of Quinolines : Iridium complexes with tri-ortho-tolylphosphine have shown enhanced enantioselectivity in the asymmetric hydrogenation of quinolines, an important process in the production of various pharmaceuticals and fine chemicals (Mršić et al., 2008).

Structural and Molecular Studies

  • Crystal Structure Analysis : The compound has been used to study the crystal structures of various metal complexes, providing insights into the molecular geometry and intermolecular interactions in such compounds (Meijboom et al., 2006).
  • Investigation of Conformational Properties : Research has been conducted on the conformational and configurational properties of tri-o-tolylphosphine and its derivatives, contributing to a deeper understanding of their chemical behavior (Yavari & Hadigheh-rezvan, 2001).

Applications in Electronics

  • Use in High-Voltage Li-ion Batteries : Tris(pentafluorophenyl)phosphine, a derivative, has been applied as an additive in high-voltage lithium-ion batteries to improve cycling performance, showcasing its potential in advanced energy storage technologies (Xu et al., 2012).

Pharmaceutical and Biomedical Applications

  • Anticancer Activity : Heteroleptic palladium(II) complexes with tri-p-tolylphosphine have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating the potential for medical applications (Khan et al., 2016).

Safety And Hazards

Tri-o-tolylphosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

tris(2-methylphenyl)phosphane
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InChI

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COIOYMYWGDAQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
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Molecular Formula

C21H21P
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DSSTOX Substance ID

DTXSID9064130
Record name Phosphine, tris(2-methylphenyl)-
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Molecular Weight

304.4 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Tri-o-tolylphosphine
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Product Name

Tri-o-tolylphosphine

CAS RN

6163-58-2
Record name Tri-o-tolylphosphine
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Record name Tris-o-tolyphosphine
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Record name Phosphine, tris(2-methylphenyl)-
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Record name Tris(2-methylphenyl)phosphine
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Record name TRIS-O-TOLYPHOSPHINE
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Synthesis routes and methods

Procedure details

A stock solution of 0.0561 g (2.5×10-4 mol) of palladium acetate and 0.304 g (10-3 mol) of tri-o-tolylphosphine in 100 ml of N,N-dimethylformamide (DMF) is prepared under argon. 1 ml of stock solution [containing 0.000561 g (2.5×10-6 mol) of palladium acetate, Pd content=0.01 mol %, and 0.00304 g (10-5 mol) of tri-o-tolylphosphine], 4.63 g (25 mmols) of 4-bromobenzaldehyde, 2.08 ml (31.25 mmols) of acrylonitrile and 2.56 g (31.25 mmols) of anhydrous sodium acetate are then added, under argon, to 9 ml of DMF, and the mixture is stirred at 120° C. for 6 hours. The mixture is then poured into 100 ml of water, which is extracted with twice 25 ml of methylene dichloride, and the extract is dried for 15 minutes with 5 g of magnesium sulfate. After the methylene dichloride and a little DMF have been removed on a rotary evaporator, the crude product is distilled in vacuo. 3.2 g (20 mmols) of 4-formylcinnamonitrile are obtained in the form of a nearly white solid; yield 81% of theory (conversion figure 8100); melting point 92°-98° C.; boiling point 157°-163° C./133 Pa. Analysis for C10H7NO (molecular weight 157.17): calculated C 76.42: H 4.49; N 8.91, found C 76.35; H 4.60; N 9.01. The product is a mixture of isomers consisting of approx. 77% of trans-isomer and 23% of cis-isomer.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.000561 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.00304 g
Type
reactant
Reaction Step Four
Quantity
4.63 g
Type
reactant
Reaction Step Four
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
2.56 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,600
Citations
JF Hartwig, F Paul - Journal of the American Chemical Society, 1995 - ACS Publications
The oxidative addition of aryl halides to low-valent metal centers is a common method for generating compounds with-bound arylgroups that participate in stoichiometric or catalytic …
Number of citations: 285 pubs.acs.org
EC Alyea, SA Dias, G Ferguson… - Journal of the Chemical …, 1979 - pubs.rsc.org
… From the co-ordinates of Table 1 we have calculated the cone angle 8 for this overcrowded tri-o-tolylphosphine to be 183', a value identica1 to that which we obtained from the …
Number of citations: 30 pubs.rsc.org
R Brady, WH De Camp, BR Flynn… - Inorganic …, 1975 - ACS Publications
The title compound, rroito-[IrCl (CO)((otol) 3P) 2], is unreactive toward dihydrogen, dioxygen, sulfur dioxide, and cyanoolefins, and it undergoes only relatively slow oxidative addition …
Number of citations: 64 pubs.acs.org
J Forniés, A Martín, R Navarro, V Sicilia… - …, 1996 - ACS Publications
… Although tri-o-tolylphosphine undergoes side chain metalation on Mn 6 and Rh 7 complexes… using palladium (II) acetate, tri-o-tolylphosphine, and triethylamine as catalyst. Recently …
Number of citations: 53 pubs.acs.org
JAS Howell, MG Palin, P McArdle… - Inorganic …, 1991 - ACS Publications
As ancillary ligands in transition-metal complexes, phosphines provide great potentialfor control of structure and reactivity through variation of both steric and electronic properties. …
Number of citations: 20 pubs.acs.org
TS Cameron, B Dahlèn - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The crystal and molecular structure of the four title compounds from four circle have been determined. Tri-o-tolylphosphine (I), triclinic, a= 12.081(5), b= 10.915(5), c= 14.348(7)Å; α= …
Number of citations: 93 pubs.rsc.org
MA Bennett, PA Longstaff - Journal of the American Chemical …, 1969 - ACS Publications
… In high-boiling alcohols, tri-o-tolylphosphine reacts with … two molecules of tri-o-tolylphosphine through adjacent methyl … groups all occur as with tri-o-tolylphosphine, the last reaction …
Number of citations: 137 pubs.acs.org
SK Hadjikakou, P Aslanidis, P Karagiannidis… - Inorganica chimica …, 1992 - Elsevier
Copper(I) complexes of the general formula [Cu(totp)(L)X], where X = Cl, I; totp = tri-ortho-tolylphosphine; L = pyridine-2-thione (py2SH), pyrimidine-2-thione (pymtH), 1,3-thiazolidine-2-…
Number of citations: 58 www.sciencedirect.com
SK Hadjikakou, P Aslanidis, P Karagiannidis… - Inorganica chimica …, 1991 - Elsevier
… and photolysis of a new series of Cu(1) complexes with tri-o-tolylphosphine … The crystal structure of (thiazolidine-2-thione)(tri-o-tolylphosphine)… Copper bromide and tri-o-tolylphosphine …
Number of citations: 35 www.sciencedirect.com
EC Alyea, SA Dias, G Ferguson, MA Khan… - Inorganic …, 1979 - ACS Publications
X-ray crystallographic studies have been carried out on two new mercury compounds containing bulky phosphine ligands [HgPCy3 (OAc) 2] 2 (I) and [HgP (o-tol) 3 (OAc) 2] 2 (II). …
Number of citations: 44 pubs.acs.org

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